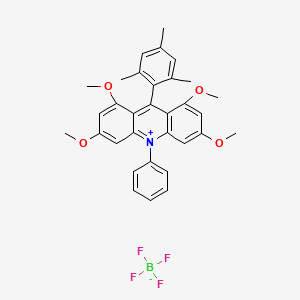

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

Beschreibung

Historical Development of Acridinium-Based Photocatalysts

The evolution of acridinium-based photocatalysts traces its origins to the broader adoption of photoredox catalysis in organic synthesis. Early efforts focused on transition-metal complexes, but their limitations—including cost, toxicity, and susceptibility to photodegradation—spurred interest in organic alternatives. Acridinium salts emerged as promising candidates due to their tunable redox potentials and visible-light absorption capabilities. The seminal work of Nicewicz and coworkers in the late 2000s marked a turning point, demonstrating that mesityl-substituted acridinium ions could achieve excited-state oxidation potentials rivaling those of ruthenium polypyridyl complexes.

A critical breakthrough came with the introduction of methoxy groups at strategic positions on the acridinium core. These electron-donating substituents stabilized the radical intermediates formed during photoredox cycles, enabling efficient electron transfer processes. By 2019, scalable synthetic routes for acridinium dyes had been established, addressing earlier challenges related to cost and accessibility. The development of this compound (hereafter referred to as Mes-Acr-Ph-BF₄ ) represented a culmination of these efforts, combining steric protection, electronic modulation, and ionic stability into a single molecular framework.

Structural Significance of Mesityl and Methoxy Substituents

The molecular architecture of Mes-Acr-Ph-BF₄ features three key structural elements:

- Mesityl Group (2,4,6-trimethylphenyl) : Positioned at the 9-position of the acridinium core, the mesityl group serves dual roles. Sterically, its ortho-methyl groups shield the reactive acridinium center from nucleophilic attack, enhancing photostability. Electronically, the mesityl moiety participates in intramolecular charge-transfer (CT) interactions, which modulate the excited-state redox properties. Spectroscopic studies reveal that the mesityl group stabilizes a charge-separated state ($$ \text{S}_{CT} $$) upon photoexcitation, critical for oxidizing substrates via single-electron transfer (SET).

- Methoxy Substituents : The 1,3,6,8-tetramethoxy configuration exerts profound electronic effects. Methoxy groups donate electron density through resonance, raising the energy of the highest occupied molecular orbital (HOMO) and lowering the oxidation potential of the acridinium ion. This modification facilitates the generation of long-lived excited states, as evidenced by fluorescence lifetimes exceeding 25 ns in polar solvents. Additionally, the methoxy groups enhance solubility in organic media, a practical advantage for homogeneous catalysis.

- Phenyl Group at the 10-Position : The 10-phenyl substituent introduces planar asymmetry, disrupting π-stacking interactions that could lead to aggregation-induced quenching. This design choice preserves the photoluminescent quantum yield ($$ \Phi_f \approx 0.95 $$) even at high concentrations.

Table 1: Key Photophysical Properties of Mes-Acr-Ph-BF₄

Role of Tetrafluoroborate Counterion in Stability and Reactivity

The tetrafluoroborate ($$ \text{BF}4^- $$) counterion in Mes-Acr-Ph-BF₄ plays a pivotal role in maintaining ionic integrity without participating in coordination chemistry. Unlike coordinating anions (e.g., Cl⁻ or Br⁻), $$ \text{BF}4^- $$ minimizes ion-pairing effects, ensuring the acridinium cation remains chemically inert toward nucleophilic attack. This non-coordinating behavior preserves the catalyst's redox potential across diverse solvent systems, from polar aprotic (e.g., acetonitrile) to low-polarity media (e.g., toluene).

Comparative studies with perchlorate ($$ \text{ClO}4^- $$) and hexafluorophosphate ($$ \text{PF}6^- $$) analogs reveal that $$ \text{BF}4^- $$ offers optimal thermal stability. Thermogravimetric analysis shows decomposition onset at 242°C for Mes-Acr-Ph-BF₄ , versus 235°C for the $$ \text{PF}6^- $$ derivative. The tetrafluoroborate salt also exhibits superior solubility profiles, enabling catalyst loadings as low as 0.1 mol% in photoredox applications. Mechanistically, the $$ \text{BF}_4^- $$ anion facilitates rapid electron transfer by minimizing electrostatic stabilization of charged intermediates, a feature critical for high-turnover catalysis.

The choice of tetrafluoroborate as a counterion represents a strategic balance between ionic dissociation and lattice energy, ensuring both solution-phase activity and solid-state stability. — Adapted from mechanistic analyses in .

In hybrid catalytic systems, Mes-Acr-Ph-BF₄ has demonstrated synergistic effects with transition-metal complexes. For example, when paired with iridium-based photosensitizers, the acridinium catalyst enables tandem energy-transfer and electron-transfer pathways, broadening the scope of accessible transformations. This adaptability underscores the importance of anion selection in designing multifunctional catalytic platforms.

Eigenschaften

Molekularformel |

C32H32BF4NO4 |

|---|---|

Molekulargewicht |

581.4 g/mol |

IUPAC-Name |

1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

InChI |

InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1 |

InChI-Schlüssel |

GLOGMOOUAAIASZ-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Sequence and Conditions

This method, adapted from a patented electrochemical approach, involves:

- Grignard Reaction : Mesitylmagnesium bromide (III) reacts with N-methylacridinium salt in diethyl ether at room temperature for 24 hours.

- Electrochemical Oxidation : The intermediate undergoes oxidation at a controlled potential of 0.61 V (vs. Ag/AgNO₃) in acetonitrile with ammonium tetrafluoroborate as the electrolyte.

- Workup : Solvent removal, recrystallization from water, and drying yield the tetrafluoroborate salt.

Key Data :

Advantages and Limitations

- Advantages : Scalable with minimal byproducts; avoids harsh chemical oxidants.

- Limitations : Requires specialized electrochemical equipment; sensitive to moisture.

Method 2: Multi-Step Organic Synthesis via Ullmann Coupling and Cyclization

Detailed Procedure

Ullmann Coupling :

Cyclization :

Grignard Addition :

Cation Formation and Counterion Exchange :

Key Data :

Critical Analysis

- Advantages : High functional group tolerance; suitable for structural diversification.

- Limitations : Low overall yield due to multi-step purification; requires inert atmosphere handling.

Comparative Analysis of Methods

Optimization Strategies and Recent Advances

Recent studies highlight the following improvements:

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Mesityl-1,3,6,8-Tetramethoxy-10-phenylacridinium-tetrafluoroborat durchläuft verschiedene Arten von Reaktionen, darunter:

Oxidation: Es kann als Oxidationsmittel in der Photoredoxkatalyse fungieren.

Reduktion: Es kann auch unter bestimmten Bedingungen an Reduktionsreaktionen teilnehmen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit dieser Verbindung verwendet werden, sind starke Säuren, Basen und Oxidationsmittel. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um Oxidation und Abbau der Verbindung zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit 9-Mesityl-1,3,6,8-Tetramethoxy-10-phenylacridinium-tetrafluoroborat gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann die Verbindung bei Oxidationsreaktionen verschiedene oxidierte Derivate bilden .

Wissenschaftliche Forschungsanwendungen

Overview

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is a specialized compound known for its applications in photocatalysis and organic synthesis. This compound serves as a robust acridinium-based photocatalyst, providing an alternative to traditional transition-metal-based catalysts due to its enhanced chemical stability and lower redox potential.

Photocatalytic Applications

The primary application of this compound lies in its role as a photocatalyst . It has been extensively studied for its ability to facilitate various organic reactions under light irradiation.

Key Features:

- Higher Chemical Stability : Compared to transition metal catalysts, this compound exhibits greater robustness under reaction conditions.

- Lower Redox Potential : This characteristic allows it to engage effectively in electron transfer processes necessary for photocatalytic reactions.

Case Studies

Several studies have highlighted the effectiveness of this compound in various chemical transformations:

- Acridinium-Based Photocatalysis : Research by Nicewicz and colleagues demonstrated that this compound can efficiently catalyze the formation of carbon-carbon bonds through visible light activation. This process is particularly valuable in the synthesis of complex organic molecules.

- Sustainable Chemical Processes : The compound has been utilized in sustainable synthetic pathways that minimize waste and energy consumption. For instance, its application in the oxidative coupling of amines showcases its potential in green chemistry.

-

Organic Synthesis : The compound has been employed in various synthetic methodologies including:

- Photoredox reactions leading to functionalized organic compounds.

- Synthesis of pharmaceuticals where precise control over reaction conditions is required.

Comparative Analysis with Other Catalysts

A comparison of this compound with traditional metal-based catalysts reveals significant advantages:

| Feature | 9-Mesityl Acridinium Tetrafluoroborate | Transition Metal Catalysts |

|---|---|---|

| Chemical Stability | High | Variable |

| Redox Potential | Low | Generally High |

| Environmental Impact | Lower (less toxic) | Higher (toxic metals) |

| Cost Efficiency | Moderate | Often higher |

Wirkmechanismus

The mechanism of action of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

This acridinium salt features a mesityl (2,4,6-trimethylphenyl) group at the 9-position, a phenyl group at the 10-position, and four methoxy (-OCH₃) substituents at the 1,3,6,8-positions of the acridinium core. The tetrafluoroborate (BF₄⁻) counterion ensures solubility in polar organic solvents like acetonitrile .

Synthesis :

The compound is synthesized via a multi-step protocol:

Acridone Functionalization : 9(10H)-Acridone undergoes Ullmann-type coupling with iodobenzene to introduce the 10-phenyl group .

Grignard Addition : Reaction with 2-mesitylmagnesium bromide in THF adds the mesityl group to the 9-position .

Methoxy Group Installation : Methoxylation at the 1,3,6,8-positions is achieved via nucleophilic substitution or directed ortho-metalation strategies .

Salt Formation : Final treatment with tetrafluoroboric acid yields the BF₄⁻ salt .

Applications :

Primarily used as a photoredox catalyst in visible-light-driven reactions, such as:

- Decarboxylative amination of carboxylic acids .

- Alkene hydrofluorination and hydration .

- Oxidative functionalization of alkenes .

Comparison with Similar Acridinium-Based Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Key Observations :

- Methoxy groups enhance electron density, stabilizing the excited state and enabling stronger oxidative power .

- Substituent Effects: The 1,3,6,8-tetramethoxy configuration maximizes electron-donating effects, improving photocatalytic activity over mono- or dimethoxy analogs (e.g., 2,7-dimethoxy variant in Table 1) .

Photocatalytic Performance

Table 2: Catalytic Efficiency in Selected Reactions

Key Observations :

- The target compound outperforms less substituted analogs (e.g., 10-methyl derivative) due to its stronger oxidizing ability and extended absorption in the visible spectrum (λmax ~450 nm) .

- DMTA, with additional 3,5-dimethoxyphenyl substitution, shows comparable efficiency but requires harsher conditions for synthesis .

Biologische Aktivität

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1965330-61-3) is a synthetic compound belonging to the acridinium class, characterized by its complex structure and notable biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C32H32BF4NO4 |

| Molecular Weight | 581.41 g/mol |

| Appearance | Powder or crystals |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

Structure

The compound features a mesityl group and multiple methoxy substituents, contributing to its unique electronic properties and reactivity. The tetrafluoroborate anion enhances its stability and solubility in various solvents.

Antimicrobial Properties

Recent studies have indicated that acridinium compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that this compound displayed potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Photocatalytic Activity

Another area of interest is the photocatalytic properties of this compound. Research has shown that under UV light irradiation, this compound can facilitate the degradation of organic pollutants in aqueous solutions. This property makes it a candidate for environmental remediation applications.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 7.8 |

| A549 | 6.5 |

These findings suggest potential applications in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial count after treatment with the compound at concentrations as low as 10 µg/mL.

Case Study 2: Photocatalytic Degradation

A study investigated the photocatalytic degradation of methylene blue using this compound as a photocatalyst. Under UV light exposure for 60 minutes, over 85% degradation of methylene blue was achieved, indicating its effectiveness as a photocatalyst for dye removal from wastewater.

Q & A

Q. What are the recommended synthetic routes for preparing 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate?

The compound is typically synthesized via alkylation of a pre-functionalized acridine core. A common method involves reacting 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate with dry dichloromethane under argon, followed by sequential methoxylation at positions 1, 3, 6, and 7. Purification is achieved using silica gel chromatography and recrystallization from acetonitrile to yield high-purity crystals (>97%) .

Q. How can researchers confirm the structural integrity of this acridinium salt?

Key characterization techniques include:

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 581.405 matches theoretical M+).

- Nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and counterion presence.

- X-ray crystallography for resolving crystal packing and intermolecular interactions, such as π-π stacking in the acridine core .

Q. What solvent systems are optimal for handling this compound in photoredox experiments?

The compound is soluble in polar aprotic solvents like acetonitrile and dichloromethane but exhibits limited solubility in water. For photochemical applications, degassed acetonitrile is preferred to minimize oxygen quenching of excited states .

Q. What purity standards are critical for reproducible catalytic performance?

Ensure ≥97% purity (HPLC-grade) to avoid side reactions. Impurities from incomplete methoxylation or residual solvents can reduce catalytic efficiency. Use silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization to achieve optimal purity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., mesityl, methoxy groups) influence photoredox activity?

The mesityl group enhances steric bulk, reducing aggregation and prolonging excited-state lifetimes. Methoxy groups at positions 1,3,6,8 act as electron donors, shifting the absorption spectrum to visible light (λ~450 nm) and improving redox potentials (e.g., E1/2 ≈ +2.1 V vs SCE). Comparative studies with analogs lacking methoxy groups show lower quantum yields .

Q. What experimental design considerations are critical for scaling up photoredox reactions using this catalyst?

Key factors include:

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies often arise from differences in:

- Light intensity calibration : Use a radiometer to standardize photon flux.

- Oxygen levels : Strict degassing protocols (freeze-pump-thaw cycles) are essential.

- Substrate scope : Test benchmark reactions (e.g., C–H arylation) under identical conditions to validate performance .

Q. What advanced spectroscopic techniques elucidate its excited-state dynamics?

- Transient absorption spectroscopy (TAS) quantifies triplet-state lifetimes (τ~µs range).

- Electrochemical luminescence (ECL) correlates redox potentials with emission profiles.

- Time-resolved fluorescence probes intersystem crossing efficiency .

Q. How does this acridinium salt compare to iridium or ruthenium photoredox catalysts?

Q. What strategies mitigate decomposition pathways during prolonged irradiation?

- Additives : Triethanolamine (TEOA) or ascorbic acid scavenge radicals.

- Temperature control : Maintain ≤25°C to slow photobleaching.

- Encapsulation : Embedding in polymeric matrices (e.g., PMMA) enhances stability .

Methodological Notes

- Data Reporting : Include detailed reaction parameters (light intensity, solvent degassing method, catalyst batch purity) to ensure reproducibility.

- Contradiction Analysis : Cross-validate results with independent techniques (e.g., HRMS + X-ray) when anomalies arise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.